

# Halofantrine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Halofantrine*

Cat. No.: *B1672920*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Halofantrine**, a phenanthrene methanol derivative, is a potent antimalarial agent effective against multi-drug resistant strains of *Plasmodium falciparum*. Its clinical utility, however, has been significantly hampered by concerns over its erratic oral bioavailability and potential for cardiotoxicity. A thorough understanding of its chemical structure and physicochemical properties is paramount for the development of safer and more efficacious formulations. This technical guide provides an in-depth analysis of the chemical architecture of **halofantrine** and its key physicochemical characteristics, supported by detailed experimental methodologies and visual representations of its metabolic and toxicity pathways.

## Chemical Structure

**Halofantrine** is a synthetic arylaminoalcohol that is structurally related to quinine and lumefantrine<sup>[1]</sup>. It is administered as a racemic mixture of its (+) and (-) enantiomers.

IUPAC Name: 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol<sup>[2]</sup>

SMILES String: CCCN(CCCC)CCC(C1=C2C=C(C=C(C3=C1)Cl)Cl)C3=CC=C(C=C2)C(F)(F)FO<sup>[3]</sup>

Chemical Formula:  $C_{26}H_{30}Cl_2F_3NO$  [2]

Molecular Weight: 500.42 g/mol [2]

The molecule features a substituted phenanthrene core, a trifluoromethyl group, two chlorine atoms, and a dibutylamino propanol side chain. The presence of a chiral center at the carbinolamine linkage results in the existence of enantiomers[4].

## Physicochemical Properties

The physicochemical properties of **halofantrine** significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and safety.

Property	Value	Reference(s)
Melting Point	198-200°C (hydrochloride salt)	[1]
pKa	$8.18 \pm 0.05$	[5]
LogP	3.20 - 3.26	[5]
Solubility		
Methanol	0.67% w/v (slightly soluble)	[5]
n-Octanol	0.4% w/v (slightly soluble)	[5]
Acidified Acetonitrile	0.4% w/v (slightly soluble)	[5]
Warm Water (50°C)	<0.002% w/v (practically insoluble)	[5]
Water (room temp)	Practically insoluble	[5]
n-Hexane	Practically insoluble	[5]
Phosphate Buffer (pH 7.4)	Practically insoluble	[5]

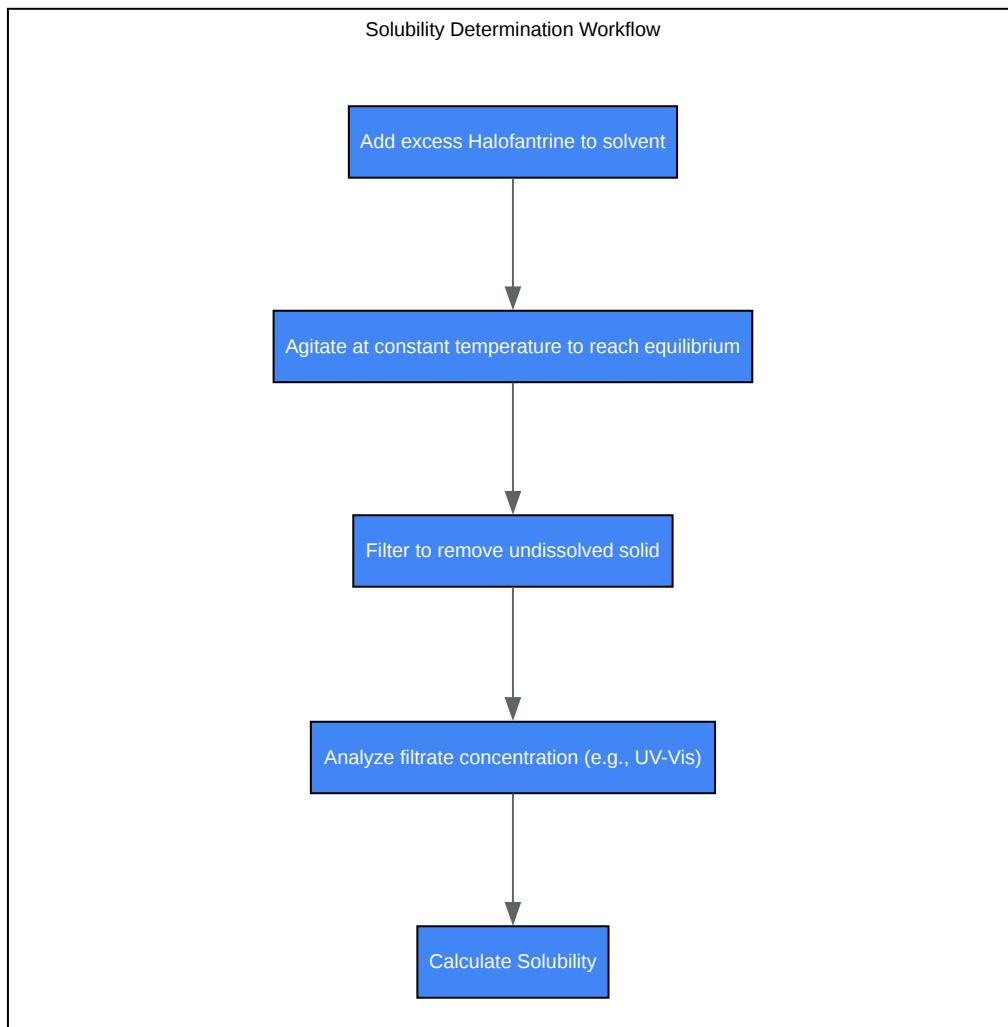
## Experimental Protocols

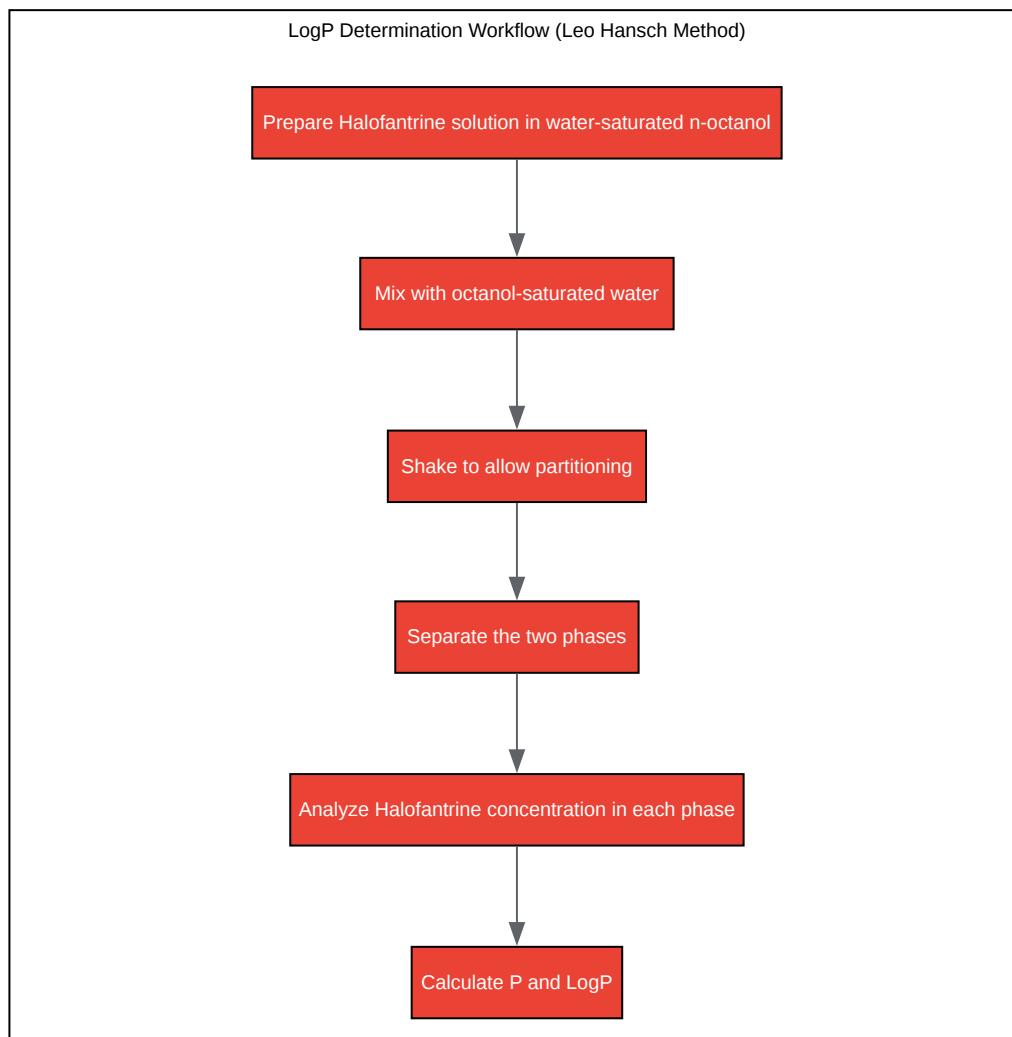
### Determination of Solubility

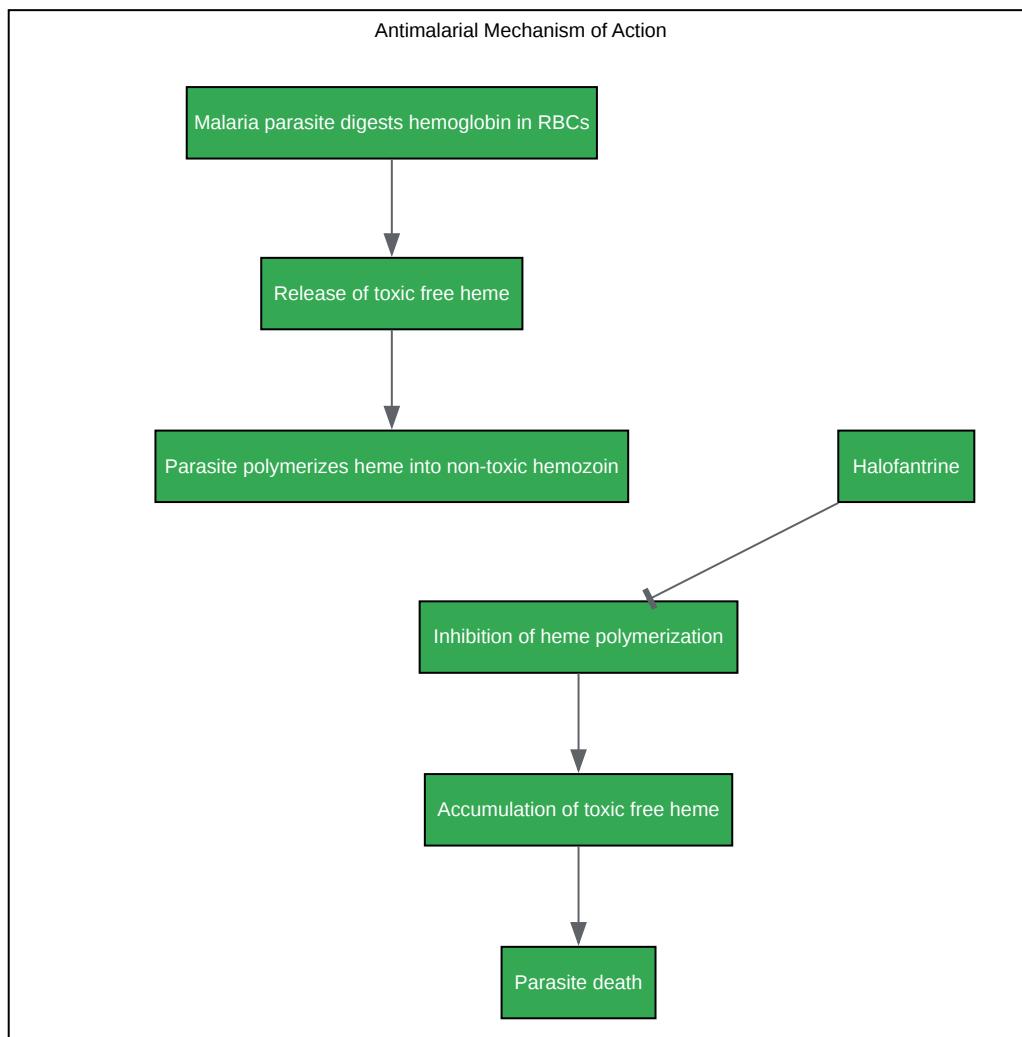
A saturation solubility technique is commonly employed to determine the solubility of **halofantrine** in various solvents.

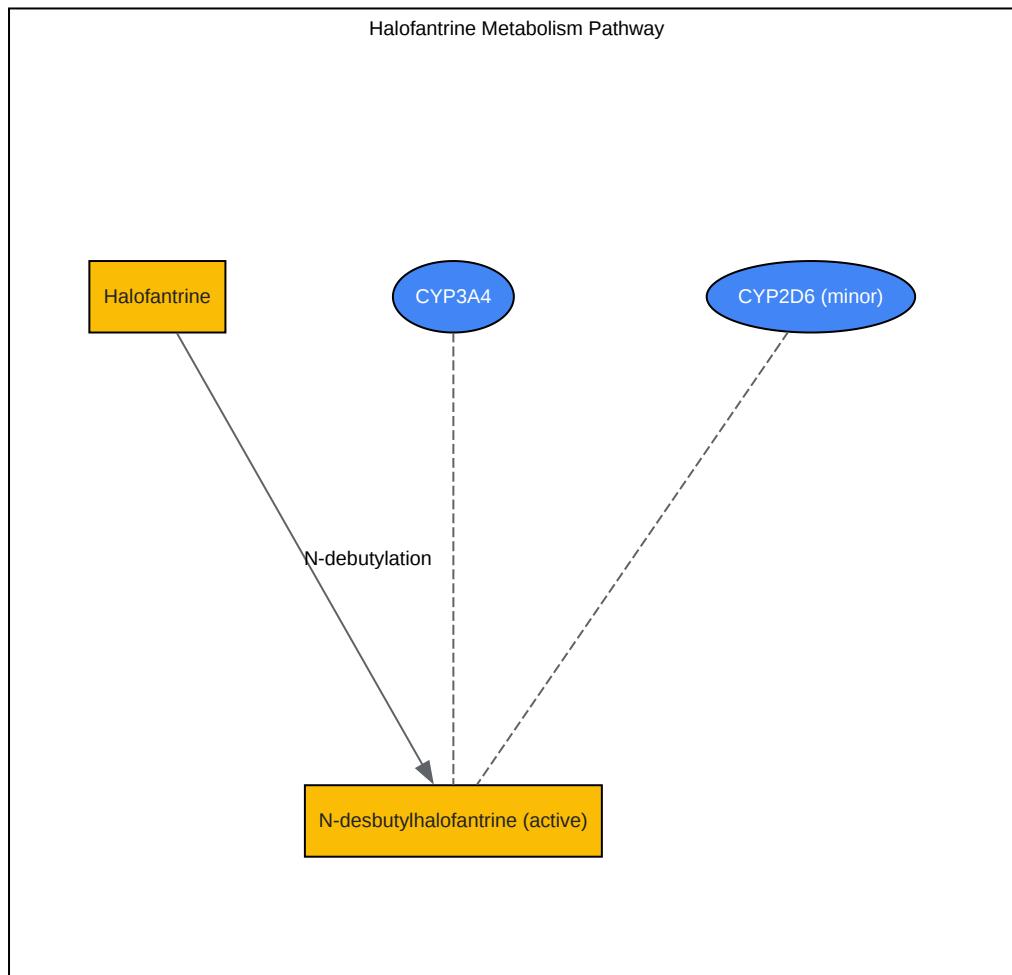
Methodology:

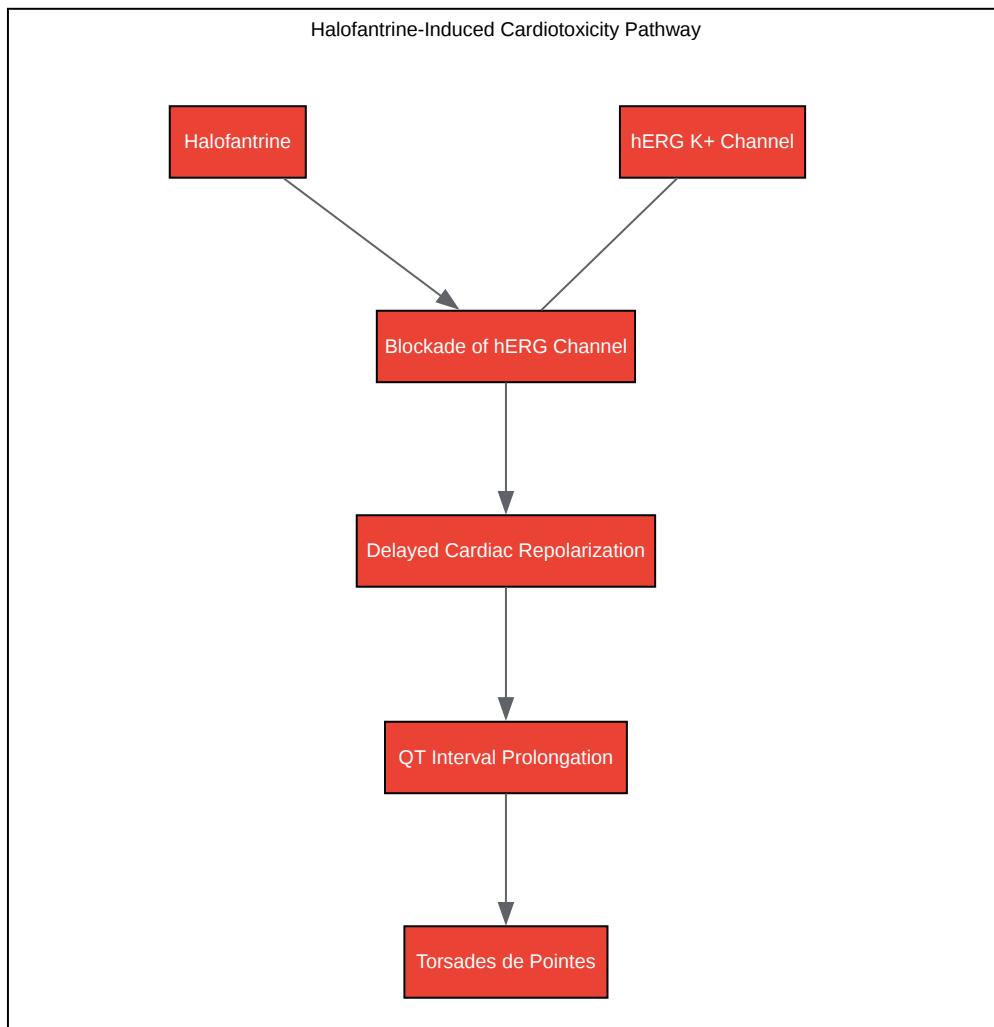
- An excess amount of **halofantrine** hydrochloride is added to a known volume of the desired solvent (e.g., methanol, n-octanol, water) in a sealed container.
- The suspension is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of **halofantrine** in the filtrate is determined using a validated analytical method, such as UV-Visible spectrophotometry at its maximum absorbance wavelength ( $\lambda_{\text{max}}$ )[6][7].
- The solubility is then expressed as % w/v or other appropriate units.











[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An investigation of the interaction between halofantrine, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amberlife.in [amberlife.in]
- 4. Halofantrine metabolism in microsomes in man: major role of CYP 3A4 and CYP 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 7. saspublishers.com [saspublishers.com]
- To cite this document: BenchChem. [Halofantrine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672920#chemical-structure-and-physicochemical-properties-of-halofantrine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)